5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde
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Overview
Description
5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a phenyl group, and a trimethylsilyl-ethoxy-methyl group attached to the imidazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include mild bases, solvents like dimethyl sulfoxide (DMSO), and catalysts such as palladium or nickel .
Scientific Research Applications
5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions. Additionally, the presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in biological molecules, modulating their activity .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde include other substituted imidazoles, such as:
- 4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde
- 4-Bromo-3-formyl-N-phenyl-5-propylthiophene
These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly influence their chemical reactivity and biological activities. The unique combination of substituents in this compound makes it particularly valuable for targeted synthetic applications and research .
Properties
Molecular Formula |
C16H21BrN2O2Si |
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Molecular Weight |
381.34 g/mol |
IUPAC Name |
5-bromo-4-phenyl-1-(2-trimethylsilylethoxymethyl)imidazole-2-carbaldehyde |
InChI |
InChI=1S/C16H21BrN2O2Si/c1-22(2,3)10-9-21-12-19-14(11-20)18-15(16(19)17)13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3 |
InChI Key |
FQZMZGWHSWQXMH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=NC(=C1Br)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
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